molecular formula C19H22F2N4O3 B10939676 1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxamide

1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B10939676
M. Wt: 392.4 g/mol
InChI Key: YIQIAFLOVTYVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Reactants: Pyrimidine intermediate, difluoromethylating agents (e.g., difluoromethyl bromide).
  • Conditions: Base-catalyzed reaction, typically using potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
  • Formation of Piperidinecarboxamide Moiety:

    • Reactants: Difluoromethylated pyrimidine, piperidine-4-carboxylic acid or its derivatives.
    • Conditions: Coupling reaction using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the difluoromethyl and dimethoxyphenyl groups. The final step involves the formation of the piperidinecarboxamide moiety.

    • Preparation of Pyrimidine Core:

      • Reactants: 3,4-dimethoxybenzaldehyde, guanidine, and appropriate catalysts.
      • Conditions: Reflux in ethanol or methanol, followed by purification.

    Chemical Reactions Analysis

    Types of Reactions: 1-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    • Oxidation:

      • Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
      • Conditions: Acidic or basic medium, controlled temperature.
      • Products: Oxidized derivatives with potential changes in functional groups.
    • Reduction:

      • Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
      • Conditions: Anhydrous solvents, low temperature.
      • Products: Reduced forms with altered functional groups.
    • Substitution:

      • Reagents: Nucleophiles or electrophiles depending on the desired substitution.
      • Conditions: Solvent choice and temperature control.
      • Products: Substituted derivatives with new functional groups.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in acidic medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

    Major Products:

    • Oxidized derivatives with altered functional groups.
    • Reduced forms with modified functional groups.
    • Substituted derivatives with new functional groups.

    Scientific Research Applications

    1-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-4-PIPERIDINECARBOXAMIDE has diverse applications in scientific research:

    • Chemistry:

      • Used as a building block for the synthesis of more complex molecules.
      • Studied for its reactivity and stability under various conditions.
    • Biology:

      • Investigated for its potential as a biochemical probe.
      • Studied for its interactions with biological macromolecules.
    • Medicine:

      • Explored for its potential therapeutic properties.
      • Studied for its effects on specific biological pathways.
    • Industry:

      • Used in the development of new materials with unique properties.
      • Studied for its potential applications in agrochemicals and pharmaceuticals.

    Mechanism of Action

    The mechanism of action of 1-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

    Comparison with Similar Compounds

    • 1-[4-(TRIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-4-PIPERIDINECARBOXAMIDE
    • 1-[4-(METHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-4-PIPERIDINECARBOXAMIDE
  • Comparison:

      Difluoromethyl vs. Trifluoromethyl: The presence of difluoromethyl group may result in different reactivity and biological activity compared to trifluoromethyl.

      Dimethoxyphenyl Substitution:

      Piperidinecarboxamide Moiety: This moiety is crucial for the compound’s stability and interaction with molecular targets.

  • Properties

    Molecular Formula

    C19H22F2N4O3

    Molecular Weight

    392.4 g/mol

    IUPAC Name

    1-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxamide

    InChI

    InChI=1S/C19H22F2N4O3/c1-27-15-4-3-12(9-16(15)28-2)13-10-14(17(20)21)24-19(23-13)25-7-5-11(6-8-25)18(22)26/h3-4,9-11,17H,5-8H2,1-2H3,(H2,22,26)

    InChI Key

    YIQIAFLOVTYVTL-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCC(CC3)C(=O)N)C(F)F)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.